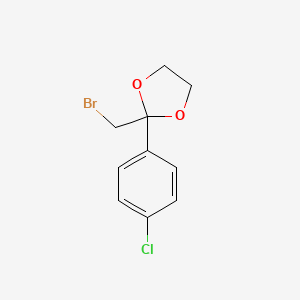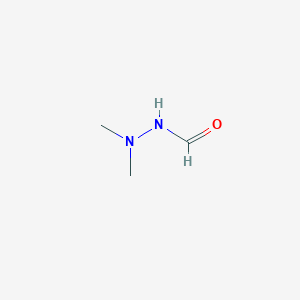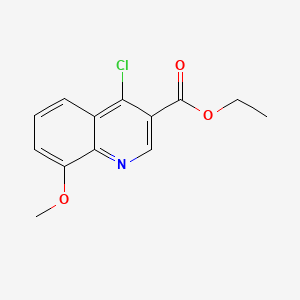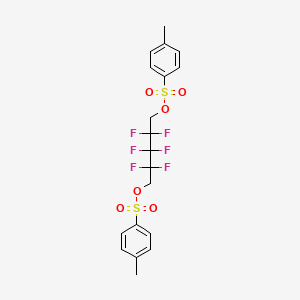![molecular formula C14H12N2O4 B1330588 二甲基[2,2'-联吡啶]-4,4'-二羧酸酯 CAS No. 71071-46-0](/img/structure/B1330588.png)
二甲基[2,2'-联吡啶]-4,4'-二羧酸酯
概览
描述
Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate is a derivative of bipyridine where methyl groups are substituted at the 4,4' positions and carboxylate groups at the 6,6' positions. This compound is of interest due to its potential applications in coordination chemistry and materials science, particularly in forming complexes with various metals .
Synthesis Analysis
The synthesis of dimethyl 2,2'-bipyridine-4,4'-dicarboxylate derivatives can be achieved through modified Negishi cross-coupling conditions starting from substituted 2-halopyridines. This method provides an efficient and scalable route to produce 4-functionalized 2,2'-bipyridines with various substituents, making it a versatile starting material for further chemical modifications .
Molecular Structure Analysis
The molecular structure of dimethyl 2,2'-bipyridine-4,4'-dicarboxylate has been elucidated using single-crystal X-ray diffraction. The uncoordinated ligand crystallizes across an inversion center with coplanar pyridyl rings. Upon coordination to copper(I), the ligand exhibits an increased inter-pyridyl twisting, which contrasts with the structures of similar copper(I) complexes of unfunctionalized 2,2'-bipyridine .
Chemical Reactions Analysis
Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate can form various coordination complexes with metals. For instance, it has been shown to react with copper(I) and copper(II) bromide to yield different crystalline materials with diverse coordination geometries and supramolecular architectures. These structures often feature interdigitation of the dmbp rings, leading to layered structures in many of the materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,2'-bipyridine-4,4'-dicarboxylate and its complexes are influenced by the nature of the substituents and the metal ions involved. For example, the crystal and molecular structures of the complexes can affect their phase transitions, vibrations, and even ferroelectric properties, as observed in the case of complexes with chloranilic acid . The photophysical properties of the complexes, such as luminescence, can also be significant, especially when lanthanide ions are involved .
科研应用
太阳能: 包含6,6'-二甲基-2,2'-联吡啶-4,4'-二羧酸的铜(I)配合物及相关化合物已被开发用于染料敏化太阳能电池(DSCs)中。这些配合物在将光能转化为电能方面起着重要作用,这是太阳能利用的关键方面 (Constable et al., 2009)。
光物理研究: 涉及三(2,2'-联吡啶)钌二阳离子及相关配合物的研究,包括二甲基[2,2'-联吡啶]-4,4'-二羧酸酯,在光还原水方面具有重要意义。这些研究对于理解光能转化为化学能是至关重要的 (Launikonis et al., 1986)。
催化: 对Re(bipy)(CO)3Cl配合物的研究,其中bipy包括4,4'-二羧酸-2,2'-联吡啶,揭示了其在二氧化碳还原中催化活性的提高。这一发现在碳捕集和转化技术的背景下具有重要意义 (Smieja & Kubiak, 2010)。
材料科学: 该化合物已被用于合成新型联吡啶配体,用于聚酮生产,展示了其在聚合物化学和材料科学应用中的实用性 (Guo et al., 2012)。
方法学进展: 从二甲基6,6'-二甲基-2,2'-联吡啶-4,4'-二羧酸酯合成二甲基6,6’-双(溴甲基)-[2,2’-联吡啶]-4,4’-二羧酸酯的实用方法已被开发,展示了在合成复杂联吡啶衍生物方面的方法学进展 (Ou et al., 2019)。
太阳能电池中的纹理TiO2薄膜: 含有CN桥联的三核钌配合物,其中一个配体是2,2'-联吡啶-4,4'-二羧酸,已被合成并用于纹理TiO2薄膜上,显示出在太阳光收集中具有很高的光子转换效率 (Nazeeruddin et al., 1990)。
光物理和结合相互作用研究: 对从2,2'-联吡啶-4,4'-二羧酸合成的化合物,如4,4'-双(苯并咪唑基)-2,2'-联吡啶,已进行了其光物理性质和与牛血清白蛋白(BSA)等生物分子的相互作用的研究 (Swarnalatha et al., 2016)。
Safety And Hazards
未来方向
性质
IUPAC Name |
methyl 2-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBVIDKBKOVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315836 | |
| Record name | Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
CAS RN |
71071-46-0 | |
| Record name | 71071-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-Bipyridine-4,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。








![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)





